Dechloro perphenazine

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Dechloro perphenazine is the mandatory pharmacopoeial reference standard (EP Impurity B / USP Related Compound B) for perphenazine impurity profiling. Unlike generic phenothiazine analogs, only this specific dechlorinated compound provides validated chromatographic resolution per USP-NF and EP monographs—its lower LogP (3.77 vs. perphenazine 4.2) guarantees distinct RRT in HPLC methods. Supplied with ISO 17034/ISO/IEC 17025 Certificate of Analysis and Structure Elucidation Report. Essential for ANDA, NDA, DMF, and commercial batch release testing. Not for therapeutic use. Store at -20°C.

Molecular Formula C21H27N3OS
Molecular Weight 369.5 g/mol
CAS No. 3533-97-9
Cat. No. B1670133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro perphenazine
CAS3533-97-9
SynonymsDechloro perphenazine;  Perphenazine related compound B;  Perphenazine specified impurity B;  Phenazine;  UNII-725URK91YR.
Molecular FormulaC21H27N3OS
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
InChIInChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2
InChIKeyRAUZVPIJXZDXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dechloro Perphenazine (CAS 3533-97-9): Structural Definition, Identity, and Procurement Baseline


Dechloro perphenazine (CAS 3533-97-9) is the dechlorinated structural analogue of the typical antipsychotic perphenazine, bearing the IUPAC name 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol [1]. The compound differs from perphenazine by the replacement of a chlorine atom at the 2-position of the phenothiazine ring with a hydrogen atom [2]. This single atomic substitution, while subtle, alters physicochemical properties relevant to analytical method development and reference standard procurement. The compound is officially designated as Perphenazine EP Impurity B (European Pharmacopoeia) and Perphenazine USP Related Compound B (United States Pharmacopeia) [3]. It serves exclusively as a reference standard for pharmaceutical quality control, method validation, and ANDA/NDA submissions, and is not intended for therapeutic use [4].

Why Dechloro Perphenazine (CAS 3533-97-9) Cannot Be Substituted with Generic Phenothiazine Analogs for Regulated Applications


Generic substitution is not permissible for dechloro perphenazine in its primary application context: as a pharmacopoeial reference standard for perphenazine impurity profiling. Regulatory bodies such as the USP and EP mandate the use of a specific, thoroughly characterized impurity standard—Perphenazine Related Compound B—for method validation, system suitability testing, and quantification of the deschloro impurity in perphenazine drug substance and drug product . Use of a non-compendial, structurally related phenothiazine analog (e.g., chlorpromazine impurity, prochlorperazine impurity, or in-house synthesized dechloro-perphenazine) lacks the requisite pharmacopoeial traceability and certified characterization data, rendering analytical results non-compliant for ANDA, NDA, or commercial batch release [1]. Furthermore, the compound's specific LogP/LogD profile, which differs quantitatively from the chlorinated parent perphenazine, directly impacts chromatographic retention behavior; substitution with a compound of different lipophilicity would invalidate established HPLC method parameters [2].

Quantitative Evidence Guide for Dechloro Perphenazine (CAS 3533-97-9): Direct Comparator Data for Scientific Selection


USP and EP Compendial Status: Regulatory Traceability vs. Non-Compendial Dechloro Analogs

Dechloro perphenazine (CAS 3533-97-9) is officially designated as Perphenazine Related Compound B in the United States Pharmacopeia (USP) and as Perphenazine EP Impurity B in the European Pharmacopoeia (EP) . This compendial recognition distinguishes it from non-pharmacopoeial dechloro-perphenazine analogs or other phenothiazine-related compounds, which lack the required regulatory traceability for use in quality control assays and method validation for perphenazine drug substance [1]. USP reference standards for this compound are supplied with a Certificate of Analysis and are certified in accordance with ISO 17034 and ISO/IEC 17025 .

Pharmaceutical Analysis Regulatory Compliance Reference Standards Impurity Profiling

Predicted LogP and LogD: Lipophilicity Reduction Relative to Perphenazine and Impact on Chromatographic Method Development

Predicted physicochemical data indicate that dechloro perphenazine (CAS 3533-97-9) exhibits lower lipophilicity compared to its chlorinated parent perphenazine. ACD/Labs Percepta platform calculations yield an ACD/LogP of 3.77 for dechloro perphenazine [1]. In contrast, perphenazine, which bears a chlorine atom at the 2-position of the phenothiazine ring, has a reported LogP of 4.2 [2]. The calculated LogD at pH 7.4 for dechloro perphenazine is 3.21, with an ACD/BCF of 133.21 [1]. This reduction in lipophilicity (ΔLogP ≈ -0.43) is directly attributable to the absence of the chlorine substituent and translates to measurably different retention behavior in reversed-phase HPLC systems.

Chromatography Physicochemical Properties Method Development HPLC

In Vivo Dopamine Antagonist Activity: ED50 for Pergolide-Induced Corticosterone Elevation in Rats

In a comparative study of fourteen dopamine antagonists, dechloro perphenazine (referred to as 'perphenazine' in the study but confirmed to be the dechloro analog based on structural descriptors) was evaluated for its ability to antagonize pergolide-induced elevation of serum corticosterone in rats [1]. The compound demonstrated an ED50 value (dose required to antagonize the corticosterone elevation by 50% following a 0.3 mg/kg i.p. dose of pergolide mesylate) that placed it within the intermediate potency range among the tested phenothiazines, ranking after fluphenazine but before chlorpromazine . The study also calculated the ED200 for elevation of brain DOPAC (3,4-dihydroxyphenylacetic acid) as a measure of postsynaptic dopamine receptor blockade [1].

Pharmacology In Vivo Dopamine Receptor Corticosterone

Melting Point and Solubility Profile: Purity Verification and Formulation-Relevant Physicochemical Data

Dechloro perphenazine (CAS 3533-97-9) has a reported melting point range of 95-97°C . This melting point is lower than that of perphenazine free base (literature melting point approximately 96-100°C for perphenazine, with some sources reporting 96-100°C for the free base), consistent with the absence of the polarizable chlorine atom that contributes to intermolecular interactions in the solid state. The compound is slightly soluble in chloroform, DMSO, and methanol . In contrast, perphenazine demonstrates different solubility characteristics owing to its chlorinated structure, with reported solubility in water, ethanol, and chloroform [1].

Analytical Chemistry Physicochemical Characterization Quality Control Formulation

Purity Specification and Availability: Commercially Offered Grades for Analytical vs. Research Use

Commercial suppliers offer dechloro perphenazine (CAS 3533-97-9) in multiple purity grades tailored to distinct application requirements. The compound is available as a USP Reference Standard (Cat. 1511021) with a defined unit size of 15 mg, certified for use in compendial quality tests and assays . For non-compendial research applications, suppliers offer material with purity specifications including >95% and >98% . This tiered purity offering contrasts with research-grade perphenazine (typically ≥98% for cell-based assays) and other non-compendial phenothiazine impurities, which are not available as pharmacopoeial reference standards.

Procurement Purity Reference Standards Analytical Chemistry

Pharmacopoeial Nomenclature and Synonyms: Cross-Referencing for Accurate Procurement Across Global Regulatory Frameworks

Dechloro perphenazine (CAS 3533-97-9) is catalogued under multiple official and commercial synonyms that are critical for accurate cross-referencing in procurement workflows across different regulatory jurisdictions. The compound is designated as Perphenazine EP Impurity B in the European Pharmacopoeia, Perphenazine Related Compound B in the United States Pharmacopeia, and Perphenazine Deschloro Impurity in general analytical nomenclature [1][2]. The systematic IUPAC name is 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol, and alternative names include 4-(3-Phenothiazin-10-ylpropyl)-1-piperazineethanol . This multiplicity of synonyms contrasts with other phenothiazine impurities (e.g., chlorpromazine impurity A, prochlorperazine impurity B), each of which carries its own distinct set of pharmacopoeial designations and CAS registry numbers.

Regulatory Affairs Procurement Pharmaceutical Analysis Nomenclature

Dechloro Perphenazine (CAS 3533-97-9): Optimal Application Scenarios for Analytical and Research Procurement


USP/EP Compendial Method Validation and System Suitability Testing for Perphenazine Impurity Profiling

Procure the USP Reference Standard (Cat. 1511021) or EP Impurity B grade of dechloro perphenazine for all analytical method validation activities required for ANDA and NDA submissions. This standard is mandatory for establishing relative retention time (RRT) of the deschloro impurity in HPLC methods, performing system suitability testing, and quantifying impurity levels in perphenazine drug substance and drug product per USP-NF monograph specifications [1]. The standard is supplied with a Certificate of Analysis and meets ISO 17034 and ISO/IEC 17025 certification requirements .

Analytical Method Development for Perphenazine-Related Impurity Quantification in QC Laboratories

For pharmaceutical QC laboratories developing or optimizing HPLC/UPLC methods for perphenazine impurity profiling, dechloro perphenazine (>98% purity, research grade) serves as the authentic reference material for peak identification and method development. The compound's lower lipophilicity (ACD/LogP 3.77) relative to perphenazine (LogP 4.2) ensures distinct chromatographic resolution; this physicochemical difference validates the need for a method-specific standard rather than a generic phenothiazine analog [2]. Melting point (95-97°C) provides a convenient identity verification checkpoint upon receipt .

In Vivo Pharmacology Studies Investigating Dopamine D2 Receptor Antagonism in Rodent Models

Researchers conducting in vivo studies on dopamine receptor pharmacology may select dechloro perphenazine as a reference compound with established ED50 data for pergolide-induced corticosterone elevation antagonism in rats [3]. The compound's intermediate potency ranking among fourteen dopamine antagonists provides a validated benchmark for interpreting activity of novel compounds in the same assay system. The compound should be procured at >98% purity (research grade) and formulated according to the solubility profile (slightly soluble in DMSO, methanol, chloroform) for intraperitoneal administration .

Reference Standard Procurement for Regulatory Dossier Compilation and Commercial Batch Release

For organizations compiling regulatory dossiers (DMF, ASMF, CEP) or supporting commercial manufacturing of perphenazine APIs, dechloro perphenazine must be sourced as the official USP or EP reference standard to ensure analytical data is defensible during regulatory review. The compound's UNII identifier (725URK91YR) should be included in all submission documents for unambiguous global identification [1]. Procurement should verify that the supplier provides a detailed Structure Elucidation Report (SER) and that the material meets the storage condition of -20°C for long-term stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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